

# Stearyldiethanolamine discovery and historical development

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# Stearyldiethanolamine: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**StearyIdiethanolamine** (C<sub>22</sub>H<sub>47</sub>NO<sub>2</sub>), a tertiary fatty amine, has emerged as a versatile compound with a wide array of applications across various industries, including cosmetics, textiles, and pharmaceuticals. This technical guide provides a comprehensive overview of **StearyIdiethanolamine**, detailing its discovery and historical development, physicochemical properties, synthesis methodologies, and diverse applications. The document includes detailed experimental protocols for its synthesis, quantitative data presented in structured tables, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

## Introduction

**StearyIdiethanolamine**, also known as N,N-bis(2-hydroxyethyl)octadecylamine, is a waxy solid at room temperature characterized by a long hydrophobic stearyl chain and two hydrophilic hydroxyethyl groups attached to a tertiary nitrogen atom.[1][2] This amphiphilic nature imparts excellent surfactant, emulsifying, and antistatic properties to the molecule.[1] Its ability to function as a cationic surfactant (in acidic conditions), a non-ionic surfactant, and a



chemical intermediate has led to its adoption in a multitude of industrial and commercial products.[3] This guide aims to provide a detailed technical resource on the core aspects of **StearyIdiethanolamine**, from its historical origins to its synthesis and modern-day applications.

# **Discovery and Historical Development**

The precise moment of discovery for **StearyIdiethanolamine** is not definitively documented in readily available literature. However, its development is intrinsically linked to the broader history of fatty amines and alkanolamines, which saw significant exploration in the early to mid-20th century. Patents from the 1940s and 1950s describe the synthesis of various N-alkyl diethanolamines, indicating a growing interest in this class of compounds for various industrial applications.

A notable early reference to a compound closely related to **StearyIdiethanolamine** can be found in a 1951 patent credited to Nikawitz, Edward J.[4] This period marked a surge in research into surfactants and emulsifiers for use in textiles, cosmetics, and other industries. The synthesis of tertiary fatty amines, including those with hydroxyethyl groups, was a logical progression in the guest for novel surface-active agents.

The commercial production and application of **StearyIdiethanolamine** have evolved over the decades. Initially utilized for its antistatic and emulsifying properties in industrial settings, its applications have expanded significantly. The U.S. production volumes reported between 2016 and 2019 highlight its continued industrial relevance.[5]

# **Physicochemical Properties**

**StearyIdiethanolamine** exhibits a range of physical and chemical properties that are crucial for its various applications. A summary of these properties is presented in the table below.



Property	Value	Reference
Molecular Formula	C22H47NO2	[5]
Molecular Weight	357.61 g/mol	[6]
Appearance	White to almost white waxy solid or powder	[1]
Melting Point	51 °C	[6]
Boiling Point	260-285 °C at 5 Torr	[4]
Density	0.8782 g/cm³ at 50 °C	[4]
CAS Number	10213-78-2	[5]
Solubility	Soluble in methanol and other organic solvents; limited solubility in water.	[1]

# **Synthesis of StearyIdiethanolamine**

There are two primary methods for the synthesis of **StearyIdiethanolamine**, which are detailed below.

# Synthesis from Diethanolamine and Stearyl Bromide

This method involves the N-alkylation of diethanolamine with stearyl bromide. It is a common laboratory-scale synthesis that yields a high-purity product.

#### Materials:

- Diethanolamine (95 mmol)
- 1-Bromooctadecane (stearyl bromide) (0.114 mol)
- Potassium bicarbonate (0.285 mol)
- Potassium iodide (catalyst)

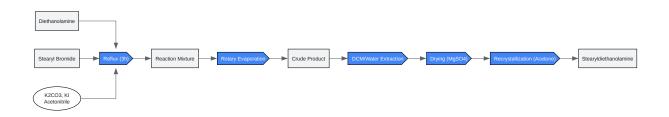


- Acetonitrile (solvent)
- Dichloromethane (solvent)
- Deionized water
- Anhydrous magnesium sulfate
- Acetone (for recrystallization)

#### Procedure:

- In a 500 mL three-necked flask equipped with a reflux condenser and a stirrer, add diethanolamine, 1-bromooctadecane, potassium bicarbonate, and a catalytic amount of potassium iodide to acetonitrile.[6]
- Heat the reaction mixture to reflux with constant stirring and maintain for 3 hours.
- After the reaction is complete, remove the acetonitrile by rotary evaporation.
- Dissolve the residue in dichloromethane.[6]
- Wash the organic phase twice with deionized water.
- Dry the organic phase over anhydrous magnesium sulfate and filter.[6]
- Concentrate the filtrate under reduced pressure.
- Recrystallize the resulting residue from acetone to yield the final product as white crystals.[6]





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**Figure 1:** Experimental workflow for the synthesis of **StearyIdiethanolamine** from stearyI bromide.

## Synthesis from Stearic Acid and Diethanolamine

This industrial method involves the direct amidation of stearic acid with diethanolamine. This process is often favored for large-scale production due to the lower cost of stearic acid compared to stearyl bromide.

#### Materials:

- Stearic acid
- Diethanolamine
- Basic catalyst (e.g., sodium methylate or an alkali metal hydroxide)
- n-butyl alcohol (for washing)
- Water

#### Procedure:

 Charge a reaction vessel with stearic acid. Heat the stearic acid under a vacuum to remove any trace amounts of water.[1]



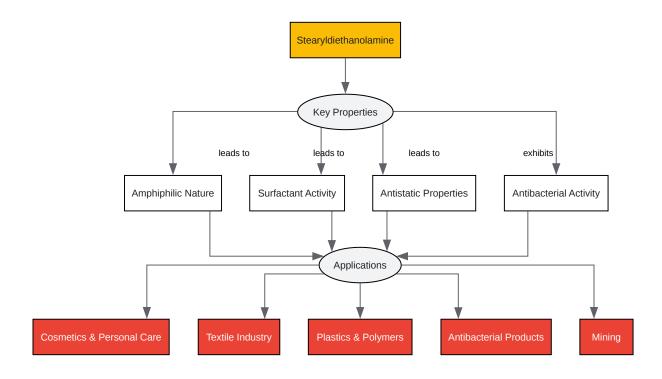




- Add diethanolamine and a basic catalyst to the reactor. The weight ratio of stearic acid to diethanolamine is typically in the range of 2.21-2.65:1.[7]
- Carry out the ammonolysis reaction under normal pressure at a temperature of 90-100 °C for 2-3 hours.[7]
- After the reaction is complete, wash the reaction mixture with n-butyl alcohol and water to remove unreacted reagents and byproducts.[1]
- Separate the organic layer and remove the n-butyl alcohol and any remaining water by vacuum distillation to obtain the final product.[1]







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